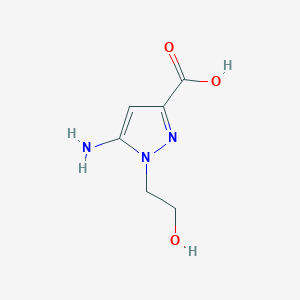

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C6H9N3O3 |

|---|---|

Molecular Weight |

171.15 g/mol |

IUPAC Name |

5-amino-1-(2-hydroxyethyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C6H9N3O3/c7-5-3-4(6(11)12)8-9(5)1-2-10/h3,10H,1-2,7H2,(H,11,12) |

InChI Key |

UWUKGOYGZNOJHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1C(=O)O)CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthesis from 2-Hydroxyethylhydrazine and Ethyl 2-cyano-3-(dimethylamino)acrylate

One well-documented method involves the reaction of 2-hydroxyethylhydrazine with ethyl 2-cyano-3-(dimethylamino)acrylate in toluene at elevated temperature (100°C), followed by hydrolysis with sodium hydroxide and acidification to yield the target compound.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-hydroxyethylhydrazine, ethyl 2-cyano-3-(dimethylamino)acrylate, toluene, 100°C | Condensation to form intermediate pyrazole ester | - |

| 2 | 30% NaOH, 100°C | Hydrolysis of ester to carboxylic acid | - |

| 3 | Concentrated HCl, pH < 5 | Acidification and isolation of 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid | 86.16 |

This method offers a high yield (~86%) and uses relatively accessible reagents. The reaction progress is monitored by TLC, and the product is isolated by filtration after acidification.

Multi-Step Process via Alkyl (Ethoxymethylene)cyanoacetate and 2-Hydroxyethylhydrazine

Another industrially relevant method involves the following sequence:

| Step | Reagents/Conditions | Description |

|---|---|---|

| (i) | Alkyl (ethoxymethylene)cyanoacetate + 2-hydroxyethylhydrazine in C1-C3 alkanol | Formation of 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole intermediate |

| (ii) | Aqueous saponification with NaOH | Conversion of alkoxycarbonyl group to carboxylate |

| (iii) | Acidification with inorganic acid (HCl, H2SO4) | Conversion to 5-amino-4-carboxy-1-(2'-hydroxyethyl)-pyrazole |

| (iv) | Heating at 135-155°C | Decarboxylation to 5-amino-1-(2'-hydroxyethyl)-pyrazole |

This method emphasizes control of pH (optimal ~4) during acidification and temperature during decarboxylation to ensure purity and yield. The decarboxylation step can be performed with or without azeotropic removal of water using high boiling solvents such as xylenes. The process avoids toxic solvents and is designed for scalability.

Catalytic Hydrogenation and Nitrosation Steps

Following decarboxylation, the 5-amino-1-(2'-hydroxyethyl)-pyrazole intermediate can be converted into its acid salts and subjected to nitrosation under anhydrous conditions. The nitroso intermediate is then hydrogenated using 5% palladium on activated carbon catalyst under 41.4 bar hydrogen pressure at 25-40°C for 6 hours. This step is crucial for further functionalization and purification of the compound.

Subsequent crystallization is achieved by acid addition (e.g., sulfuric acid) at low temperature (0-5°C), followed by filtration and drying to yield the final product with high purity.

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| 2-Hydroxyethylhydrazine + Ethyl 2-cyano-3-(dimethylamino)acrylate | Toluene, 100°C, NaOH hydrolysis, acidification | 86.16 | High yield, straightforward | Requires careful hydrolysis control |

| Alkyl (ethoxymethylene)cyanoacetate + 2-hydroxyethylhydrazine + saponification + decarboxylation | Alkanol solvent, NaOH, acidification pH ~4, 135-155°C decarboxylation | Not explicitly stated | Industrial scalability, avoids toxic solvents | Multi-step, requires temperature control |

| Catalytic hydrogenation and nitrosation | Pd/C catalyst, H2 pressure, acid crystallization | - | High purity final product | Requires specialized equipment |

- The hydrolysis and acidification steps are critical for obtaining the carboxylic acid functionality with high purity.

- Decarboxylation temperature and duration must be carefully controlled to prevent decomposition.

- The use of 2-hydroxyethylhydrazine is a common precursor for introducing the 2-hydroxyethyl substituent on the pyrazole nitrogen.

- Avoidance of toxic solvents such as chlorinated hydrocarbons and explosive reagents is a priority for industrial processes.

- Catalytic hydrogenation under controlled pressure and temperature conditions improves product purity and yield.

- The overall synthetic routes have been optimized for industrial application, balancing yield, purity, and environmental considerations.

The preparation of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid involves multi-step synthetic routes primarily based on condensation of hydrazine derivatives with cyanoacrylates, followed by hydrolysis, acidification, and decarboxylation. Industrially viable methods emphasize control of reaction parameters, avoidance of hazardous reagents, and catalytic purification steps. The documented yields are generally high, with up to 86% reported in literature. These methods provide a robust framework for producing this compound for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde group.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde group.

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-amino-pyrazole compounds exhibit significant anticancer properties. For instance, a study evaluated the effects of various 5-amino-pyrazole derivatives against human tumor cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). These compounds showed potent inhibition of tumor cell growth, suggesting their potential as therapeutic agents for cancer treatment .

Anti-inflammatory Properties

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid has been investigated for its anti-inflammatory effects. In vitro studies indicated that this compound could reduce inflammation induced by lipopolysaccharides (LPS) in glial cells. Further in vivo studies confirmed its ability to decrease microglial activation and astrocyte proliferation, indicating its potential utility in treating neuroinflammatory conditions .

Antioxidant Activity

The compound has also been explored for its antioxidant capabilities. Research has shown that certain pyrazole derivatives can scavenge free radicals effectively, providing protection against oxidative stress-related diseases. These findings highlight the compound's potential in developing antioxidant therapies .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of pyrazole derivatives is crucial for optimizing their efficacy. Modifications to the pyrazole ring or substituents on the carboxylic acid group have been shown to enhance biological activity, making it a focus area for future drug development efforts .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their conformation and activity. This interaction can inhibit or activate the target, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

*Calculated based on molecular formula C₆H₉N₃O₃.

Key Observations:

- Solubility : The hydroxyethyl and carboxylic acid groups in the target compound likely confer higher aqueous solubility than phenyl or halogenated analogs, which are more lipophilic .

- Acidity : The carboxylic acid group (predicted pKa ~1.7–2.5) ensures ionization at physiological pH, enhancing bioavailability compared to ester derivatives (e.g., methyl ester pKa 1.74) .

- Thermal Stability: Higher melting points in analogs like 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (156–157°C) suggest stronger crystalline packing due to aromatic stacking, absent in hydroxyethyl variants .

Biological Activity

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound is characterized by a pyrazole ring with an amino group and a hydroxyethyl substituent. Its synthesis typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds, leading to the formation of various pyrazole derivatives. The synthesis routes often highlight electrophilic and nucleophilic reactions that enhance the biological profile of the resulting compounds .

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

- Cell Line Studies : Research indicates that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). For instance, one derivative demonstrated an IC50 value of 26 µM against A549 cells, indicating potent growth inhibition .

- Mechanism of Action : The anticancer effects are attributed to mechanisms such as induction of apoptosis and cell cycle arrest. Compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer therapy .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 4 | A549 | 26 | Apoptosis |

| Compound 5 | MCF-7 | 49.85 | Cell cycle arrest |

| Compound 6 | HCT-116 | 0.28 | Apoptosis |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory effects:

- Inflammation Models : Studies have reported that certain derivatives can significantly inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated models. For example, one derivative showed an inhibition value of 97.7% at a concentration of 10 mM .

Antimicrobial Activity

The compound also displays antimicrobial properties:

- Bacterial Inhibition : Several derivatives have been tested against various bacterial strains, showing effectiveness in inhibiting bacterial growth. The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

A variety of studies have focused on the biological activity of 5-amino-pyrazoles:

- Anticancer Efficacy : A study by Zheng et al. synthesized a new class of pyrazole derivatives that exhibited IC50 values ranging from 0.19 µM to 1.50 µM against melanoma cell lines, demonstrating their potential as effective anticancer agents .

- Inflammation Reduction : In another study, compounds derived from pyrazole were shown to inhibit inflammatory responses in cellular models, suggesting their utility in treating inflammatory diseases .

- Kinase Inhibition : Research has indicated that some pyrazole derivatives act as inhibitors for various kinases involved in cancer progression, further supporting their role in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid, and what are their limitations?

- Methodology :

- Condensation Reactions : React 4-methylbenzenesulfonylhydrazide with cyanoacrylate derivatives under reflux conditions in ethanol or THF. This forms pyrazole intermediates, which are hydrolyzed to yield the carboxylic acid group .

- Hydroxyethyl Functionalization : Introduce the 2-hydroxyethyl group via nucleophilic substitution using ethylene glycol derivatives under basic conditions (e.g., K₂CO₃/DMF) .

- Limitations :

- Low regioselectivity in pyrazole ring formation may require chromatographic purification.

- Hydrolysis of ester intermediates (e.g., ethyl esters) to carboxylic acids may produce hydrophilic by-products, complicating isolation .

Q. How can spectroscopic methods and X-ray crystallography confirm the structure of this compound?

- NMR/IR Analysis :

- ¹H NMR : The hydroxyethyl group (-CH₂CH₂OH) shows a triplet near δ 3.6–3.8 ppm (CH₂OH) and a multiplet at δ 4.1–4.3 ppm (N-CH₂). The pyrazole NH₂ group appears as a broad singlet (~δ 6.0 ppm) .

- IR : Stretching vibrations at ~1680 cm⁻¹ (C=O) and 3300–3500 cm⁻¹ (NH₂ and OH) confirm functional groups .

- X-ray Crystallography :

- Single-crystal analysis resolves bond lengths (e.g., C–C: ~1.40 Å) and dihedral angles, ensuring correct regiochemistry. For example, R factors < 0.05 indicate high structural accuracy .

Advanced Research Questions

Q. What strategies improve regioselectivity during pyrazole ring formation in the synthesis of this compound?

- Directed Cyclization : Use electron-withdrawing groups (e.g., tosyl) on hydrazides to direct cyclization to the desired N1 position .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hours) and improve yield by 15–20% under controlled temperature (120°C) .

- Computational Modeling : Predict regioselectivity using DFT calculations to optimize substituent electronic effects .

Q. How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo studies?

- Case Study : In nitric oxide (NO)-releasing analogs, low NO release (<10% in vitro) may not correlate with in vivo anti-inflammatory efficacy due to metabolic activation .

- Solutions :

- Use LC-MS to track metabolite formation (e.g., O₂-acetoxymethyl derivatives) in plasma .

- Adjust dosing regimens to account for tissue-specific bioavailability.

Q. What advanced purification techniques are recommended for removing hydrophilic by-products?

- Reverse-Phase Chromatography : Use C18 columns with gradients of water/acetonitrile (0.1% TFA) to isolate the target compound from polar impurities .

- Ion-Exchange Resins : Separate carboxylic acid derivatives from unreacted esters using DEAE cellulose at pH 6.5–7.0 .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of the hydroxyethyl group under acidic conditions?

- Evidence : Some studies report decomposition at pH < 3, while others observe stability .

- Resolution :

- Conduct pH-dependent stability assays (HPLC monitoring) to identify degradation products (e.g., ethylene glycol derivatives).

- Stabilize the compound via lyophilization with buffering excipients (e.g., citrate buffer, pH 4.5) .

Bioactivity and Applications

Q. What mechanistic insights exist for its chemotaxis inhibitory activity?

- Pathway Modulation : The compound inhibits formyl peptide receptors (FPRs) by competitively binding to the ligand pocket (IC₅₀ ~5 µM), as shown in neutrophil migration assays .

- Structure-Activity Relationship (SAR) : The hydroxyethyl group enhances solubility without compromising binding affinity, unlike bulkier alkyl chains .

Safety and Handling

Q. What precautions are critical for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.